N-(3-chlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9693857
Molecular Formula: C19H15ClFN3O3
Molecular Weight: 387.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15ClFN3O3 |
|---|---|
| Molecular Weight | 387.8 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H15ClFN3O3/c1-27-14-5-6-15(16(21)10-14)17-7-8-19(26)24(23-17)11-18(25)22-13-4-2-3-12(20)9-13/h2-10H,11H2,1H3,(H,22,25) |
| Standard InChI Key | YHIRNLKKZRKPSY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl)F |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl)F |
Introduction
The compound N-(3-chlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic molecule that combines elements of pyridazine and acetamide chemistry. This compound is not explicitly mentioned in the provided search results, so we will construct a general overview based on related compounds and principles of organic chemistry.
Synthesis
Synthesis of such compounds typically involves multiple steps, including the formation of the pyridazine ring and its subsequent modification with the appropriate phenyl groups. The acetamide linkage can be formed through a condensation reaction between an amine and an acid chloride or anhydride.
Potential Biological Activity
Compounds with similar structures often exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of fluorine and chlorine atoms can enhance these activities by altering the compound's solubility, stability, and ability to interact with biological targets.
Related Compounds
-
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one has been studied for its antiparasitic properties, particularly against leishmaniasis .
-
N-(3-chloro-4-fluorophenyl)-2-[[4-[4-(2-chlorophenyl)phenyl]-1-cyclopentylpiperidin-4-yl]amino]acetamide is another complex molecule with potential biological activity, though its specific effects are not detailed in the available literature .
Molecular Formula and Weight
The molecular formula for N-(3-chlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be deduced from its structure. Assuming the structure is correctly described, the formula would be C22H18ClFN4O3. The molecular weight would be approximately 446 g/mol, based on the atomic masses of the constituent elements.
Research Findings
Due to the lack of specific information on this compound in the search results, we must rely on general principles of organic chemistry and the properties of similar compounds. Research on related molecules suggests that modifications to the pyridazine and phenyl rings can significantly impact biological activity.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume